molecular formula C21H11ClN2O2 B3511045 6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

Cat. No.: B3511045
M. Wt: 358.8 g/mol
InChI Key: IMIQTLPZXDOLIV-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is a complex organic compound belonging to the class of dibenzo[cinnoline] derivatives This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a dibenzo[cinnoline] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[cinnoline] core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable dicarbonyl compound.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Addition of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dibenzo[cinnoline] derivatives.

Scientific Research Applications

6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Dibenzo[cinnoline] derivatives: Other derivatives in this class may have different substituents but similar overall structures.

Uniqueness

6-chloro-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is unique due to the presence of both a chloro group and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

10-chloro-15-phenyl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O2/c22-16-11-10-15-17-18(16)20(25)14-9-5-4-8-13(14)19(17)23-24(21(15)26)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIQTLPZXDOLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C(=O)C5=CC=CC=C5C4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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